1-(2-furoyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine
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Overview
Description
1-(2-furoyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a furoyl group and a phenyl-tetrazole moiety. Compounds containing piperazine rings are often of interest due to their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-furoyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine typically involves multi-step organic reactions. One possible route could be:
Formation of the furoyl chloride: Reacting furoic acid with thionyl chloride to form furoyl chloride.
Nucleophilic substitution: Reacting furoyl chloride with piperazine to form 1-(2-furoyl)piperazine.
Formation of the tetrazole ring: Reacting phenylhydrazine with sodium azide to form 1-phenyl-1H-tetrazole.
Coupling reaction: Reacting 1-(2-furoyl)piperazine with 1-phenyl-1H-tetrazole under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
1-(2-furoyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of N-substituted piperazines.
Scientific Research Applications
1-(2-furoyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-furoyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furoyl and tetrazole groups could play a role in these interactions by forming hydrogen bonds or hydrophobic interactions with the target.
Comparison with Similar Compounds
Similar Compounds
1-(2-furoyl)piperazine: Lacks the tetrazole ring, potentially altering its biological activity.
4-(1-phenyl-1H-tetrazol-5-yl)piperazine: Lacks the furoyl group, which may affect its chemical reactivity and applications.
1-(2-furoyl)-4-(1-methyl-1H-tetrazol-5-yl)piperazine: Similar structure but with a methyl group instead of a phenyl group, which could influence its properties.
Uniqueness
1-(2-furoyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine is unique due to the combination of the furoyl and phenyl-tetrazole groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
furan-2-yl-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-15(14-7-4-12-24-14)20-8-10-21(11-9-20)16-17-18-19-22(16)13-5-2-1-3-6-13/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTKLFYDLILHQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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